molecular formula C9H9BrOS B1271932 4-(Methylthio)phenacyl bromide CAS No. 42445-46-5

4-(Methylthio)phenacyl bromide

Cat. No.: B1271932
CAS No.: 42445-46-5
M. Wt: 245.14 g/mol
InChI Key: YSSYIJBAPDTSAY-UHFFFAOYSA-N
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Description

4-(Methylthio)phenacyl bromide is an organic compound with the molecular formula C9H9BrO3S. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and a methylsulfanyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)phenacyl bromide typically involves the bromination of 1-(4-methylsulfanylphenyl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)phenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylthio)phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylthio)phenacyl bromide involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylsulfanyl group can undergo oxidation, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methylphenyl)ethanone
  • 2-Bromo-1-(4-methanesulfonylphenyl)ethanone
  • 2-Bromo-1-(4-methylsulfonylphenyl)ethanone

Uniqueness

4-(Methylthio)phenacyl bromide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo various transformations, making the compound versatile for different applications. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for diverse research and industrial applications .

Properties

IUPAC Name

2-bromo-1-(4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSYIJBAPDTSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372110
Record name 2-bromo-1-(4-methylsulfanylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42445-46-5
Record name 2-bromo-1-(4-methylsulfanylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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